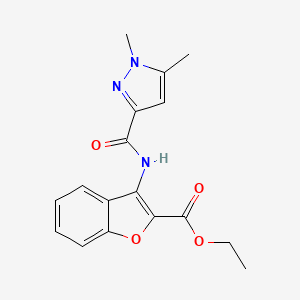![molecular formula C15H7ClF3N5OS B2695504 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303150-41-6](/img/structure/B2695504.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound that combines elements of pyridine, triazolopyrimidine, and furan
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through multi-step reactions involving:
Starting materials: : Typically involving chlorinated pyridine and furan derivatives.
Reaction intermediates: : Formed through nucleophilic substitution and cyclization reactions.
Conditions: : Utilizing solvents like DMF, catalysts like palladium, and maintaining specific temperatures and pH levels to facilitate each step of the synthesis.
Industrial Production Methods:
On an industrial scale, production may involve:
Bulk synthesis: : Using large-scale reactors and automated processes to ensure consistency and purity.
Purification: : Employing techniques such as recrystallization and chromatography to isolate the desired compound.
Quality control: : Rigorous testing to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: : Potentially transforming the sulfanyl group to sulfoxides or sulfones.
Reduction: : Reducing agents might convert certain functional groups within the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Like lithium aluminum hydride (LiAlH4).
Catalysts: : Palladium, platinum, or nickel catalysts for facilitating hydrogenation reactions.
Major Products:
The reactions yield various derivatives, potentially altering the compound's pharmacological properties or enhancing its reactivity for further applications.
科学研究应用
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has extensive applications in research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential bioactive properties, such as antimicrobial or anticancer activities.
Medicine: : Explored for its therapeutic potential, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Applied in materials science, potentially contributing to the development of new polymers or coatings.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular targets: : Interaction with specific enzymes, receptors, or proteins within biological systems.
Pathways: : Modulating signaling pathways or biochemical processes, leading to the desired therapeutic or bioactive outcomes.
相似化合物的比较
Compared to other compounds with similar structures, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to:
Structural differences: : Variations in functional groups or molecular geometry.
Activity profiles: : Different bioactivity or reactivity under specific conditions.
Similar compounds: : Compounds like 2-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, which share similar backbones but differ in halogen or heterocyclic substitutions.
Hope you find this in-depth look at this compound enlightening!
属性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N5OS/c16-9-6-8(15(17,18)19)7-21-12(9)26-14-22-13-20-4-3-10(24(13)23-14)11-2-1-5-25-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCTAQSHVPDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

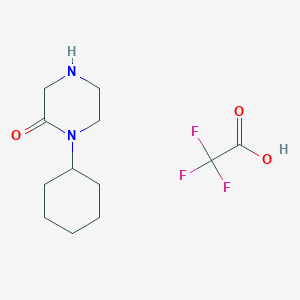
![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)
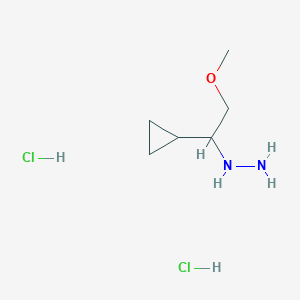
![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)
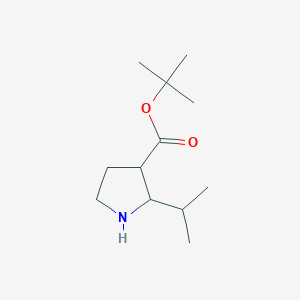
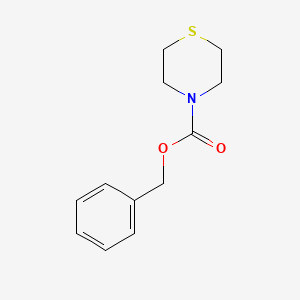
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)

![methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695435.png)
![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)
